molecular formula C6H7N5 B7821290 1-methylpurin-6-amine

1-methylpurin-6-amine

Cat. No.: B7821290
M. Wt: 149.15 g/mol
InChI Key: HPZMWTNATZPBIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methylpurin-6-amine can be synthesized through several methods. One common synthetic route involves the methylation of adenine. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-methylpurin-6-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine ring structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purines.

Scientific Research Applications

1-methylpurin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in nucleic acid chemistry and its potential effects on cellular processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-methylpurin-6-amine involves its interaction with various molecular targets. It can bind to nucleic acids and proteins, affecting their function. The compound may inhibit enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects. The exact pathways and targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in drug development.

Comparison with Similar Compounds

  • Adenine
  • Guanine
  • Hypoxanthine
  • 1-methylguanine

Properties

IUPAC Name

1-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZMWTNATZPBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=NC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=NC=NC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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